molecular formula C16H15ClN4S B12031132 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 539811-30-8

5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031132
CAS No.: 539811-30-8
M. Wt: 330.8 g/mol
InChI Key: NTAMWTGWQVIDPR-UHFFFAOYSA-N
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Description

5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring and the thiol group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the formation of thioureas, followed by S-alkylation with 1,3-propane sultone and subsequent ring closure to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-1,2,4-triazole
  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to other similar compounds, 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol stands out due to the presence of the chloro-substituted aromatic ring and the thiol group. These structural features contribute to its unique chemical reactivity and potential biological activities .

Properties

CAS No.

539811-30-8

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15ClN4S/c1-11-13(17)8-5-9-14(11)18-10-15-19-20-16(22)21(15)12-6-3-2-4-7-12/h2-9,18H,10H2,1H3,(H,20,22)

InChI Key

NTAMWTGWQVIDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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